N-Methyl Amide vs. Standard Fmoc-Amine: Reduced Hydrogen Bonding and Enhanced Synthetic Orthogonality
Fmoc-N-methyl-N-amido-PEG2-acid contains an N-methylated amide nitrogen, whereas the closest analog Fmoc-NH-PEG2-acid (CAS 872679-70-4) contains a secondary amine with a hydrogen-bond donor . The N-methyl substitution eliminates this hydrogen-bond donor capacity, which reduces undesired aggregation during solid-phase peptide synthesis and minimizes off-target hydrogen bonding in PROTAC ternary complex formation .
| Evidence Dimension | Hydrogen-bond donor capacity of linker amine |
|---|---|
| Target Compound Data | 0 hydrogen-bond donors (N-methyl amide, tertiary) |
| Comparator Or Baseline | Fmoc-NH-PEG2-acid (CAS 872679-70-4): 1 hydrogen-bond donor (secondary amine) |
| Quantified Difference | Elimination of 1 H-bond donor; predicted reduction in aggregation propensity during SPPS |
| Conditions | Comparative structural analysis; SPPS coupling conditions (DMF, DCM) |
Why This Matters
For researchers optimizing PROTAC ternary complex formation or peptide solubility during synthesis, the absence of an H-bond donor reduces non-specific interactions that can compromise conjugate homogeneity.
